

# Application Notes and Protocols for Turletricin Administration in Murine Infection Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Turletricin |
| Cat. No.:      | B15137702   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of **Turletricin** (also known as AM-2-19 or SF001) in various murine models of systemic fungal infections. The protocols detailed below are based on published research and are intended to guide researchers in designing and executing efficacy studies for this novel antifungal agent.

## Introduction

**Turletricin** is a next-generation polyene antifungal agent developed as an analog of amphotericin B.<sup>[1]</sup> Its mechanism of action involves acting as a molecular sponge to selectively extract ergosterol from fungal cell membranes, leading to fungal cell death.<sup>[2][3]</sup> This targeted action spares cholesterol in mammalian cell membranes, which is believed to contribute to its significantly reduced nephrotoxicity compared to conventional amphotericin B.<sup>[1][2]</sup> Preclinical studies in murine models of invasive fungal infections have demonstrated high efficacy and a favorable safety profile for **Turletricin**.<sup>[2]</sup>

## Mechanism of Action: Ergosterol Extraction

**Turletricin**'s primary mode of action is the sequestration of ergosterol, an essential component of fungal cell membranes. Unlike its predecessor, amphotericin B, which binds to both ergosterol and cholesterol (the primary sterol in mammalian cells), **Turletricin** exhibits high selectivity for ergosterol. This selectivity is the basis for its reduced toxicity. The binding of

**Turletricin** to ergosterol disrupts the integrity and function of the fungal cell membrane, leading to cell death.



[Click to download full resolution via product page](#)

## Mechanism of Turletricin Action

## Efficacy of Turletricin in Murine Infection Models

**Turletricin** has demonstrated significant efficacy in various murine models of systemic fungal infections. The following tables summarize the *in vivo* efficacy data from key studies.

### Table 1: Efficacy of Turletricin in a Murine Model of Systemic Candidiasis

| Fungal Strain           | Mouse Strain  | Immuno suppression | Treatment                              | Dose (mg/kg) | Administration Route | Key Outcomes                           | Reference                  |
|-------------------------|---------------|--------------------|----------------------------------------|--------------|----------------------|----------------------------------------|----------------------------|
| Candida albicans SC5314 | CD-1 (female) | None               | Turletricin (AM-2-19)                  | 20           | Intravenous (IV)     | 100% survival at day 30 post-infection | Majer et al., Nature, 2023 |
| Amphotericin B          | 1             | Intravenous (IV)   | ~60% survival at day 30 post-infection |              |                      | Majer et al., Nature, 2023             |                            |
| Vehicle                 | -             | Intravenous (IV)   | 0% survival by day 4 post-infection    |              |                      | Majer et al., Nature, 2023             |                            |

### Table 2: Efficacy of Turletricin in a Murine Model of Invasive Aspergillosis

| Fungal Strain               | Mouse Strain | Immuno suppression                   | Treatment                              | Dose (mg/kg) | Administration Route | Key Outcomes                           | Reference                  |
|-----------------------------|--------------|--------------------------------------|----------------------------------------|--------------|----------------------|----------------------------------------|----------------------------|
| Aspergillus fumigatus Af293 | CD-1 (male)  | Cyclophosphamide & Cortisone Acetate | Turletricin (AM-2-19)                  | 20           | Intravenous (IV)     | 100% survival at day 14 post-infection | Majer et al., Nature, 2023 |
| Amphotericin B              | 3            | Intravenous (IV)                     | ~80% survival at day 14 post-infection |              |                      | Majer et al., Nature, 2023             |                            |
| Vehicle                     | -            | Intravenous (IV)                     | 0% survival by day 6 post-infection    |              |                      | Majer et al., Nature, 2023             |                            |

**Table 3: Efficacy of Turletricin in a Murine Model of Mucormycosis**

| Fungal Strain           | Mouse Strain  | Immuno suppression                     | Treatment             | Dose (mg/kg)                           | Administration Route       | Key Outcomes                           | Reference                  |
|-------------------------|---------------|----------------------------------------|-----------------------|----------------------------------------|----------------------------|----------------------------------------|----------------------------|
| Rhizopus delemar 99-880 | CD-1 (female) | Diabetic Ketoacidosis (Streptozotocin) | Turletricin (AM-2-19) | 20                                     | Intravenous (IV)           | 100% survival at day 21 post-infection | Majer et al., Nature, 2023 |
| Amphotericin B          | 3             | Intravenous (IV)                       |                       | ~90% survival at day 21 post-infection | Majer et al., Nature, 2023 |                                        |                            |
| Vehicle                 | -             | Intravenous (IV)                       |                       | 0% survival by day 4 post-infection    | Majer et al., Nature, 2023 |                                        |                            |

## Experimental Protocols

The following are detailed protocols for establishing murine infection models and administering **Turletricin** as described in the primary literature.

### Protocol 1: Systemic Candidiasis Model

Objective: To evaluate the efficacy of **Turletricin** in a murine model of disseminated candidiasis.

Materials:

- *Candida albicans* (e.g., SC5314)
- 6-week-old female CD-1 mice
- Sterile phosphate-buffered saline (PBS)

- **Turletricin (AM-2-19)** formulated for IV injection
- Vehicle control (e.g., 5% dextrose in water)
- Amphotericin B (for comparison)
- Insulin syringes (28-gauge)

Procedure:

- Inoculum Preparation: Culture *C. albicans* on Sabouraud dextrose agar. Harvest yeast cells and wash twice with sterile PBS. Resuspend the pellet in PBS and adjust the concentration to  $1 \times 10^6$  CFU/mL.
- Infection: Infect mice via lateral tail vein injection with 100  $\mu$ L of the prepared inoculum ( $1 \times 10^5$  CFU/mouse).
- Treatment:
  - Begin treatment 2 hours post-infection.
  - Administer **Turletricin** (20 mg/kg), amphotericin B (1 mg/kg), or vehicle control intravenously once daily for 7 days.
- Monitoring: Monitor mice daily for signs of morbidity and mortality for 30 days post-infection.
- Endpoint Analysis (Optional): At selected time points, euthanize a subset of mice. Harvest kidneys, homogenize in sterile PBS, and perform serial dilutions for CFU enumeration on Sabouraud dextrose agar to determine fungal burden.



[Click to download full resolution via product page](#)

## Systemic Candidiasis Model Workflow

## Protocol 2: Invasive Aspergillosis Model

Objective: To assess the efficacy of **Turletricin** in a murine model of invasive pulmonary aspergillosis.

### Materials:

- *Aspergillus fumigatus* (e.g., Af293)
- 6-week-old male CD-1 mice
- Cyclophosphamide
- Cortisone acetate
- Sterile PBS with 0.05% Tween 80
- **Turletricin** (AM-2-19) formulated for IV injection
- Vehicle control
- Amphotericin B

### Procedure:

- Immunosuppression:
  - Administer cyclophosphamide (200 mg/kg) intraperitoneally on days -2 and +3 relative to infection.
  - Administer cortisone acetate (250 mg/kg) subcutaneously on day -1 relative to infection.
- Inoculum Preparation: Harvest *A. fumigatus* conidia from glucose minimal medium agar plates. Suspend conidia in sterile PBS with 0.05% Tween 80 and adjust the concentration to  $2.5 \times 10^7$  conidia/mL.

- Infection: Infect mice by intranasal instillation of 40  $\mu$ L of the conidial suspension ( $1 \times 10^6$  conidia/mouse) under light isoflurane anesthesia.
- Treatment:
  - Begin treatment 24 hours post-infection.
  - Administer **Turletricin** (20 mg/kg), amphotericin B (3 mg/kg), or vehicle control intravenously once daily for 7 days.
- Monitoring: Monitor mice for survival for 14 days post-infection.
- Endpoint Analysis (Optional): Harvest lungs for fungal burden analysis by quantitative PCR or CFU enumeration.



[Click to download full resolution via product page](#)

Invasive Aspergillosis Model Workflow

## Protocol 3: Mucormycosis Model

Objective: To determine the efficacy of **Turletricin** in a murine model of disseminated mucormycosis.

### Materials:

- Rhizopus delemar (e.g., 99-880)
- 6-week-old female CD-1 mice
- Streptozotocin (STZ)
- Sterile PBS
- **Turletricin** (AM-2-19) formulated for IV injection
- Vehicle control
- Amphotericin B

### Procedure:

- Induction of Diabetic Ketoacidosis (DKA): Administer a single intraperitoneal injection of STZ (200 mg/kg) 10 days prior to infection to induce diabetes. Confirm hyperglycemia (blood glucose >300 mg/dL) on the day of infection.
- Inoculum Preparation: Harvest R. delemar sporangiospores from potato dextrose agar. Suspend spores in sterile PBS and adjust the concentration to  $2 \times 10^6$  spores/mL.
- Infection: Infect mice via tail vein injection with 100  $\mu$ L of the spore suspension ( $2 \times 10^5$  spores/mouse).
- Treatment:
  - Begin treatment 24 hours post-infection.
  - Administer **Turletricin** (20 mg/kg), amphotericin B (3 mg/kg), or vehicle control intravenously once daily for 7 days.

- Monitoring: Monitor mice for survival for 21 days post-infection.
- Endpoint Analysis (Optional): Harvest brains and kidneys for fungal burden analysis by quantitative PCR.



[Click to download full resolution via product page](#)

Mucormycosis Model Workflow

## Conclusion

**Turletricin** represents a promising new therapeutic agent for the treatment of invasive fungal infections. The data from murine models indicate potent antifungal activity across a broad spectrum of clinically relevant pathogens, coupled with a significantly improved safety profile compared to existing polyenes. The protocols outlined in these application notes provide a foundation for further preclinical evaluation of **Turletricin** and its derivatives.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [drughunter.com](http://drughunter.com) [drughunter.com]
- 2. Tuning sterol extraction kinetics yields a renal-sparing polyene antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Turletricin Administration in Murine Infection Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15137702#turletricin-administration-in-murine-infection-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)